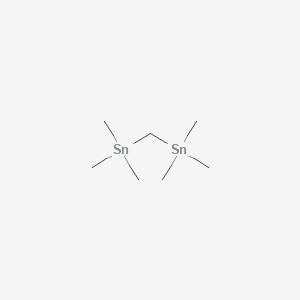
Bis(trimethylstannyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylstannyl)methane is a useful research compound. Its molecular formula is C7H20Sn2 and its molecular weight is 341.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
2.1 Stannylation Reactions
One of the primary applications of bis(trimethylstannyl)methane is in stannylation reactions. The compound can act as a stannylating agent, enabling the conversion of various electrophiles into stannyl derivatives. This process is particularly useful for synthesizing organostannanes, which are valuable intermediates in organic synthesis.
Case Study: Stannylation of Alcohols
A study demonstrated the efficient stannylation of alcohols using this compound under mild conditions. The resulting stannylated products exhibited enhanced reactivity towards nucleophilic substitution reactions, showcasing the utility of this compound in synthesizing complex organic molecules .
2.2 Synthesis of Organometallic Compounds
This compound has also been employed in the synthesis of various organometallic compounds. By reacting with transition metal complexes, it facilitates the formation of stannylated metal complexes that can be used as catalysts or reagents in further reactions.
Case Study: Catalytic Applications
Research indicates that organometallic complexes derived from this compound exhibit significant catalytic activity in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis, highlighting the compound's importance in developing new synthetic methodologies .
4.1 Drug Development
In medicinal chemistry, this compound is explored for its potential applications in drug development. Its ability to modify pharmacophores through stannylation can enhance the bioactivity and selectivity of pharmaceutical compounds.
Case Study: Anticancer Agents
Recent studies have investigated the use of this compound derivatives as potential anticancer agents. The introduction of stannyl groups has been shown to improve the solubility and cellular uptake of certain drug candidates, leading to enhanced therapeutic efficacy .
Eigenschaften
CAS-Nummer |
16812-43-4 |
|---|---|
Molekularformel |
C7H20Sn2 |
Molekulargewicht |
341.7 g/mol |
IUPAC-Name |
trimethyl(trimethylstannylmethyl)stannane |
InChI |
InChI=1S/6CH3.CH2.2Sn/h6*1H3;1H2;; |
InChI-Schlüssel |
UCWABCCLELENRN-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)C[Sn](C)(C)C |
Kanonische SMILES |
C[Sn](C)(C)C[Sn](C)(C)C |
Key on ui other cas no. |
16812-43-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















